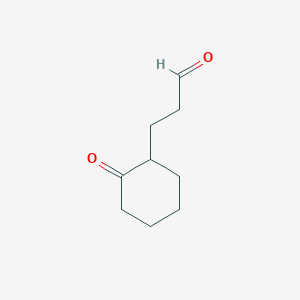

3-(2-Oxocyclohexyl)propanal

Description

Significance of Bifunctional Carbonyl Compounds in Retrosynthetic Analysis

Bifunctional compounds, particularly those containing two carbonyl groups, are of paramount importance in retrosynthetic analysis, a technique developed by E.J. Corey for planning organic syntheses. slideshare.net These compounds allow for the strategic disconnection of carbon-carbon bonds in a target molecule to identify simpler, commercially available starting materials. slideshare.net

1,5-dicarbonyl compounds, such as 3-(2-Oxocyclohexyl)propanal, are particularly useful. quimicaorganica.org In retrosynthesis, a 1,5-dicarbonyl unit can be disconnected to reveal a Michael acceptor (an α,β-unsaturated carbonyl compound) and an enolate, which are key intermediates in their formation via a Michael addition reaction. libretexts.orgyoutube.com This strategic disconnection simplifies complex cyclic or polycyclic structures into more manageable linear fragments. The presence of two carbonyl groups at a 1,5-distance provides a reliable synthetic handle for constructing intricate molecular architectures. quimicaorganica.org

Overview of Structural Motifs Present in this compound

The structure of this compound is characterized by two key reactive motifs: a cyclohexanone (B45756) ring and a propanal side chain.

Cyclohexanone Ring: The ketone group on the six-membered ring is a site for various nucleophilic addition reactions. The alpha-protons adjacent to the ketone are acidic and can be removed to form an enolate, which can then participate in a wide range of carbon-carbon bond-forming reactions. The cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric strain.

Propanal Side Chain: The aldehyde functional group at the terminus of the three-carbon side chain is generally more reactive towards nucleophiles than the ketone. This difference in reactivity allows for selective transformations. The aldehyde can undergo reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, and various condensation reactions. evitachem.com

The spatial relationship between the ketone and the aldehyde group allows for intramolecular reactions, leading to the formation of cyclic products, a feature that is highly valuable in the synthesis of complex molecules.

Scope of Academic Research on this compound and Related Derivatives

Academic research on this compound and its derivatives has primarily focused on their utility as versatile building blocks in the synthesis of more complex organic molecules, including natural products and biologically active compounds. evitachem.com

One of the key synthetic routes to this compound involves the alkylation of a cyclohexanone enamine with acrolein, followed by hydrolysis. prepchem.com This method provides a straightforward entry into this valuable 1,5-dicarbonyl system.

Research has demonstrated the application of this compound and its analogs in various synthetic transformations:

Cyclization Reactions: The bifunctional nature of this compound makes it an ideal precursor for intramolecular aldol (B89426) condensations, leading to the formation of bicyclic systems. For instance, treatment with acid or base can induce cyclization to form bicyclo[3.3.1]nonane derivatives. oregonstate.edu

Synthesis of Heterocycles: The dicarbonyl functionality can be exploited to construct heterocyclic rings. For example, condensation with hydrazines or other dinucleophiles can yield pyridazines or other nitrogen-containing heterocycles.

Precursor to Biologically Active Molecules: While direct applications in pharmaceuticals are not extensively documented for the title compound itself, its derivatives have been investigated. For example, the related compound 3-(2-oxocyclohexyl)propanoic acid is used as an intermediate in the synthesis of more complex organic compounds that may have potential therapeutic applications. The structural motif is a key component in the synthesis of various natural products and their analogs.

Enantioselective Transformations: The prochiral nature of the ketone and the potential for creating a stereocenter upon reaction at the aldehyde group make this compound and its derivatives interesting substrates for asymmetric synthesis. For instance, the enantioselective reduction of the ketone or enantioselective additions to the aldehyde can provide access to chiral building blocks. researchgate.net

Table 2: Research Highlights of this compound and its Derivatives

| Research Area | Key Findings |

| Synthesis | Can be synthesized via enamine alkylation of cyclohexanone with acrolein. |

| Cyclization Reactions | Acts as a precursor to bicyclo[3.3.1]nonane systems through intramolecular aldol condensation. |

| Derivatives in Synthesis | The corresponding carboxylic acid, 3-(2-oxocyclohexyl)propanoic acid, is a known intermediate in organic synthesis. |

| Asymmetric Synthesis | Microbial reduction of the related 3-(2-oxocyclohexyl)propionic acid has been shown to produce chiral lactones with high enantiomeric excess. |

Structure

3D Structure

Properties

CAS No. |

2568-20-9 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-(2-oxocyclohexyl)propanal |

InChI |

InChI=1S/C9H14O2/c10-7-3-5-8-4-1-2-6-9(8)11/h7-8H,1-6H2 |

InChI Key |

LCQPKXSKRXVVMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)CCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Oxocyclohexyl Propanal and Analogues

Classical Organic Synthetic Approaches

Classical methods for constructing 3-(2-oxocyclohexyl)propanal and related structures primarily rely on well-established carbon-carbon bond-forming reactions. These strategies offer versatility in accessing a range of derivatives through the careful selection of starting materials and reaction conditions.

Enamine-Mediated Alkylation Reactions of Cyclohexanone (B45756) with Acrolein and Related Acceptors

A prominent method for the synthesis of this compound is the Stork enamine alkylation. wikipedia.org This reaction involves the formation of an enamine from cyclohexanone, typically by reacting it with a secondary amine like pyrrolidine (B122466) or morpholine. wikipedia.orgucl.ac.uk The resulting enamine is electron-rich and acts as a nucleophile, attacking an α,β-unsaturated aldehyde such as acrolein in a Michael-type addition. wikipedia.orglibretexts.org Subsequent hydrolysis of the intermediate iminium salt yields the desired 1,5-dicarbonyl compound, this compound. wikipedia.orglibretexts.org This method is advantageous as it provides a selective monoalkylation of the ketone. wikipedia.org

The general steps of the Stork enamine synthesis are:

Formation of the enamine from a ketone. wikipedia.org

Addition of the enamine to an α,β-unsaturated aldehyde or ketone. wikipedia.org

Hydrolysis of the enamine back to a ketone. wikipedia.org

For instance, the pyrrolidine enamine of cyclohexanone has been shown to react with acrolein to produce this compound. ucl.ac.ukbutlerov.com The reaction is carefully controlled, often at low temperatures, to manage the reactivity of the electrophilic acrolein. ucl.ac.uk

Michael Addition Strategies Utilizing Cyclohexanone Derivatives

The Michael addition is a fundamental reaction in organic synthesis for forming carbon-carbon bonds and is central to the synthesis of this compound. numberanalytics.com This reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). numberanalytics.com

In the context of synthesizing the target molecule, cyclohexanone or its derivatives can act as the Michael donor after being converted to a more nucleophilic species like an enolate or an enamine. numberanalytics.comyoutube.com The Michael acceptor is typically an acrylic aldehyde or a related compound. For example, the reaction of cyclohexanone with acrolein can be facilitated under basic or acidic conditions to yield this compound. evitachem.com

A specific example involves the reaction of 2-nitrocyclohexanone (B1217707) with propenal in water, which results in the formation of 3-(1-nitro-2-oxocyclohexyl)propanal, an analog of the target compound. thieme-connect.com Similarly, the reaction of cyclohexanone with acrylate (B77674) can be used to synthesize 3-(2-oxocyclohexyl)propanoic acid, a closely related derivative.

| Michael Donor | Michael Acceptor | Product |

|---|---|---|

| Cyclohexanone (as enamine) | Acrolein | This compound |

| 2-Nitrocyclohexanone | Propenal | 3-(1-Nitro-2-oxocyclohexyl)propanal |

| Cyclohexanone | Acrylate | 3-(2-Oxocyclohexyl)propanoic acid |

Condensation Reactions for Formation of the Propanal Moiety

Condensation reactions, such as the aldol (B89426) condensation, represent another viable pathway for the synthesis of this compound and its analogs. evitachem.com These reactions typically involve the reaction of an enol or enolate of a ketone with an aldehyde.

While direct condensation of cyclohexanone with propanal can be envisioned, controlling the reaction to achieve the desired 1,5-dicarbonyl structure can be challenging due to competing side reactions. evitachem.com However, variations of this approach, potentially involving protected forms of the reactants or specific catalysts, can be employed. For instance, the reaction of isatins with acetaldehyde, catalyzed by a primary amine, leads to the formation of 3-hydroxy-3-(2-oxoalkyl)-2-indolinone derivatives, showcasing the utility of aldol-type reactions in generating similar structural motifs. researchgate.net

Multi-Step Conversions from Precursor Molecules

The synthesis of this compound can also be achieved through multi-step synthetic sequences starting from more readily available precursors. prepchem.com One documented synthesis begins with isobutyraldehyde, which is first alkylated with methyl vinyl ketone via its pyrrolidine enamine. prepchem.com The resulting product is then cyclized in an acidic medium and hydrogenated to produce 4,4-dimethylcyclohexanone. prepchem.com This substituted cyclohexanone is then subjected to an enamine-mediated alkylation with acrolein, followed by hydrolysis to give a derivative of this compound. prepchem.com

Another multi-step approach involves the synthesis of methyl 3-(2-oxocyclohexyl)propanoate. ucl.ac.uk In this process, cyclohexanone and pyrrolidine are reacted to form the corresponding enamine. This intermediate is then reacted with an appropriate three-carbon electrophile to introduce the propanoate side chain. ucl.ac.uk

Biocatalytic Synthesis and Transformations

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high chemo-, regio-, and stereoselectivity under mild reaction conditions. ucl.ac.uk While direct biocatalytic synthesis of this compound is not extensively documented, the microbial reduction of structurally related keto-acids and esters highlights the potential of this approach.

Microbial Reduction of Keto-Acids and Esters Structurally Related to this compound

Microorganisms and their enzymes, particularly oxidoreductases, are capable of selectively reducing ketone functionalities. This has been explored for compounds structurally similar to this compound.

For example, the microbial enantioselective reduction of (±)-diethyl 2-(3-oxocyclohexyl)malonate has been investigated using various fungi. researchgate.net Many of these microorganisms preferentially reduce the (+)-isomer of the δ-ketoester to the corresponding (+)-trans δ-hydroxy ester with high selectivity. researchgate.net Specifically, the yeast Yarrowia lipolytica has been used as a biocatalyst in various reduction reactions, although in the case of diethyl 2-(3-oxocyclohexyl)malonate, it showed lower enantiomeric excess compared to other fungi. researchgate.net

Another relevant study involved the chemoenzymatic synthesis of (R)-2-(2-oxocyclohexyl)acetic acid, where an enzymatic reduction was a key step in achieving high enantiomeric excess on a preparative scale. uni-graz.at Furthermore, the reduction of 3-(2-oxocyclohexyl)propionic acid using Pichia glucozyma has been shown to predominantly yield the corresponding trans-δ-lactone with high enantiomeric excess. These examples underscore the potential of biocatalytic reductions to produce chiral building blocks from keto-acid and keto-ester precursors that are structurally analogous to this compound.

| Substrate | Biocatalyst | Product | Key Outcome |

|---|---|---|---|

| (±)-Diethyl 2-(3-oxocyclohexyl)malonate | Various fungi (e.g., Absidia coerulea) | (+)-trans δ-hydroxy ester | Enantioselective reduction |

| 2-(2-oxocyclohexyl)acetic acid precursor | Enzyme | (R)-2-(2-oxocyclohexyl)acetic acid | High enantiomeric excess |

| 3-(2-oxocyclohexyl)propionic acid | Pichia glucozyma | trans-δ-lactone | High enantiomeric excess |

Enzymatic Derivatization and Selective Modifications

Enzymatic processes offer a powerful tool for the selective modification of this compound analogues, particularly through microbial reduction of the ketone or related functional groups. Whole-cell biocatalysis is frequently employed to achieve high enantioselectivity in these transformations.

Research has demonstrated the utility of various yeast strains in the bioreduction of γ- and δ-ketoacids and their esters, which are structural analogues of this compound. For instance, the reduction of 3-(2-oxocyclohexyl)propionic acid using the yeast Pichia glucozyma yields the corresponding δ-lactone, trans-(−)-6e, with a notable 94% enantiomeric excess (e.e.). researchgate.net Similarly, the bioreduction of ethyl 2-oxocyclohexylacetate with Pichia minuta produces both cis- and trans-lactones with 98% and 99% e.e., respectively. researchgate.net

Fungi are also effective biocatalysts. The microbial reduction of (±)-diethyl 2-(3-oxocyclohexyl)malonate was screened across twenty-four fungal strains, with Absidia coerulea AM 93 being identified as a particularly effective strain for producing the (+)-trans δ-hydroxy ester. researchgate.net The optimization of this biotransformation involved adjusting the growth medium, temperature, and pH to enhance yield and selectivity. researchgate.net Desymmetrization of meso carbocyclic 1,3-dicarboxamides has been achieved using Rhodococcus erythropolis AJ270 whole cells, affording 3-carbamoylcyclic carboxylic acid derivatives with yields of 81-95% and greater than 99.5% e.e. researchgate.net These examples underscore the potential of enzymatic methods to create chiral building blocks from 2-oxocyclohexyl precursors.

Chemoenzymatic Approaches for Stereoselective Synthesis

Chemoenzymatic strategies combine the selectivity of enzymes with the broad applicability of chemical reactions to construct complex chiral molecules. These one-pot tandem or cascade protocols are highly efficient for synthesizing valuable hydroxy esters and lactones from keto ester precursors related to this compound.

A prominent approach involves the chemoselective reduction of a keto ester using an alcohol dehydrogenase (ADH), followed by spontaneous or induced lactonization. researchgate.net For example, the bioreduction of various γ- and δ-keto esters can be achieved with excellent conversion and enantioselectivity using enantiocomplementary ADHs from Rhodococcus ruber (ADH-A) and Lactobacillus brevis (LBADH). researchgate.net The resulting hydroxy ester intermediate can then cyclize to form the corresponding lactone. This method has been successfully applied to the reduction of 3-(2-oxocyclohexyl)propionic acid, leading to the formation of the trans-δ-lactone with high enantiomeric excess (94% e.e.) using Pichia glucozyma. researchgate.net

The synthesis of the new dimeric glycerol (B35011) ester 3-((2,3-diacetoxypropanoyl)oxy)propane-1,2-diyl diacetate illustrates a sequential chemoenzymatic process. nih.gov This methodology begins with the regioselective hydrolysis of triacetin (B1683017) catalyzed by immobilized lipase (B570770) B from Candida antarctica (CALB-OC) to produce 1,2-diacetin. nih.gov The resulting diglyceride is then chemically oxidized using pyridinium (B92312) chlorochromate (PCC) to yield the final dimeric ester. nih.gov This combination of a selective enzymatic step with a subsequent chemical transformation highlights the versatility of chemoenzymatic synthesis.

Asymmetric Synthesis Strategies

Asymmetric synthesis provides the most direct routes to enantiomerically enriched compounds. For derivatives of 2-oxocyclohexyl, these strategies primarily involve the enantioselective functionalization of the α-carbon of the cyclohexanone ring through various catalytic methods.

Enantioselective α-Alkylation of Ketones Leading to 2-Oxocyclohexyl Derivatives

The direct asymmetric α-alkylation of ketones like cyclohexanone is a fundamental C-C bond-forming reaction for creating chiral centers. Various catalytic systems have been developed to overcome the challenges associated with this transformation.

Photo-organocatalysis has emerged as a novel strategy. A process using 9-amino-9-deoxy-epi-cinchona alkaloids as organocatalysts can activate ketones through the formation of transient enamines. acs.org These species act as potent photoinitiators upon direct photoexcitation, enabling the alkylation of ketones with alkyl halides. acs.org Another photo-organocatalytic method employs quinine-derived primary amines to catalyze the reaction between cyclohexanone derivatives and substituted benzyl (B1604629) bromides, achieving high levels of regio-, diastereo-, and enantioselectivity. researchgate.net

Transition metal catalysis offers another powerful avenue. A dinickel-catalyzed method facilitates the asymmetric α-alkylation of cyclic ketones with unactivated alkyl halides. rsc.org This system uses a unique bimetallic ligand framework that stabilizes dinickel(I) centers, forming a highly nucleophilic nickel(I) enolate and providing a chiral pocket to control stereochemistry. rsc.org This approach is effective for a broad range of substrates, including α-aryl and α-alkyl cyclic ketones, to construct α-quaternary centers. rsc.org

Singly occupied molecular orbital (SOMO) catalysis has also been applied to the asymmetric α-alkylation of cyclic ketones using allyl silanes as the alkylating agents, yielding products with excellent enantioselectivities. nih.gov

| Catalytic System | Substrates | Key Features | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Photo-organocatalysis (Cinchona Alkaloids) | Ketones and simple alkyl halides | Direct photoexcitation of a transient enamine intermediate. | Good yield and enantioselectivity. | acs.org |

| Dinickel Catalysis | Cyclic ketones and unactivated alkyl halides | Bimetallic ligand stabilizes Ni(I) enolate; creates chiral pocket. | High regio- and enantioselectivity for α-quaternary centers. | rsc.org |

| SOMO Catalysis | Cyclic ketones and allyl silanes | Activation via singly occupied molecular orbital pathway. | Excellent enantioselectivities. | nih.gov |

| Photo-organocatalysis (Quinine-derived amines) | Cyclohexanone derivatives and benzyl bromides | Visible light-mediated reaction. | High regio-, diastereo-, and enantioselectivity. | researchgate.net |

Organocatalytic Asymmetric Aldol Reactions with 2-Oxocyclohexyl Moieties

The organocatalytic asymmetric aldol reaction is a cornerstone of C-C bond formation, enabling the stereoselective synthesis of β-hydroxy ketones. For cyclohexanone, this reaction typically proceeds through an enamine intermediate formed with a chiral amine catalyst.

L-proline and its derivatives are widely used organocatalysts. Novel L-proline analogues incorporating thiourea (B124793) moieties have been shown to be efficient catalysts for the direct asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes. ajgreenchem.com These catalysts exhibit high activity, diastereoselectivity, and excellent enantioselectivity at room temperature with low catalyst loading (10 mol%). ajgreenchem.com The use of (S)-proline-containing dipeptides as catalysts, particularly under solvent-free ball-milling conditions, can lead to higher diastereo- and enantioselectivity compared to reactions in solution, achieving up to a 91:9 anti:syn ratio and 95% e.e. acs.org

The diastereoselectivity of the aldol reaction can be controlled by additives. In reactions using chiral diamine organocatalysts, the addition of specific acids can steer the reaction toward the syn-aldol product. rsc.org This control is achieved either by increasing the molecular size of the acid additive or by introducing a hydrogen-bond donor into the acid. rsc.org Bifunctional amide catalysts have also been successfully used for direct asymmetric aldol reactions of cyclohexanone with aldehydes in brine, demonstrating high diastereo- and enantioselectivities in an aqueous medium. cdnsciencepub.com

| Catalyst | Reactants | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| L-proline analogue with thiourea | Cyclohexanone and aromatic aldehydes | Water, 10 mol% catalyst | High dr (anti/syn up to 82:18), moderate ee (up to 55%). | ajgreenchem.com |

| (S)-Proline-(S)-phenylalanine methyl ester | Cyclohexanone and aromatic aldehydes | Solvent-free, ball mill | High dr (up to 91:9 anti:syn), excellent ee (up to 95%). | acs.org |

| Chiral diamine with acid additive | Cyclohexanone and aldehydes | Acid controls diastereoselectivity | Control over syn-selectivity. | rsc.org |

| Bifunctional amide | Cyclohexanone and aldehydes | Brine | High diastereo- and enantioselectivities. | cdnsciencepub.com |

Asymmetric Mannich-Type Reactions Involving 2-Oxocyclohexyl Derivatives

The asymmetric Mannich reaction is a crucial method for synthesizing chiral β-amino carbonyl compounds. Organocatalysis has been extensively applied to the reaction of cyclohexanone with various imines.

Proline and its analogues are effective catalysts for this transformation. The proline-catalyzed direct asymmetric Mannich reaction between cyclohexanone, formaldehyde, and anilines can be accelerated by microwave irradiation, affording Mannich products with up to 98% e.e. using only 0.5 mol% of the catalyst. capes.gov.br 3-Pyrrolidinecarboxylic acid (β-proline) has been used to catalyze the reaction of cyclohexanone with N-p-methoxyphenyl (PMP)-protected imines, yielding anti-isomers of the Mannich products. nii.ac.jp The addition of potassium carbonate (K2CO3) to this system was found to improve the enantioselectivity while retaining the anti-selectivity. nii.ac.jpacs.org

Furthermore, substituted β-proline derivatives, such as 3-methyl-β-proline, have been designed to be more soluble in organic solvents, allowing for lower catalyst loadings (as low as 0.5 mol%) while still achieving high diastereo- and enantioselectivities in reactions with various ketones and aldehydes. acs.org Pyrrolidine-sulfonamide catalysts have also demonstrated high syn-selectivity and excellent enantioselectivity in the reaction of cyclohexanone with N-PMP-protected glyoxylate (B1226380) ethyl ester. ru.nl

| Catalyst System | Reactants | Key Features | Selectivity | Reference |

|---|---|---|---|---|

| L-proline | Cyclohexanone, formaldehyde, anilines | Microwave irradiation, 0.5 mol% catalyst. | Up to 98% ee. | capes.gov.br |

| 3-Pyrrolidinecarboxylic acid / K₂CO₃ | Cyclohexanone, N-PMP-protected imines | K₂CO₃ additive improves enantioselectivity. | High anti-diastereo- and enantioselectivity. | nii.ac.jpacs.org |

| 3-Methyl-β-proline | Cyclohexanone, glyoxylate imine | Improved solubility, low catalyst loading (0.5 mol%). | High anti-diastereo- and enantioselectivity. | acs.org |

| Pyrrolidine-sulfonamide | Cyclohexanone, N-PMP-protected glyoxylate ester | Catalyst provides high syn-selectivity. | Very high syn-selectivity and excellent enantioselectivity. | ru.nl |

Electrosynthesis for Enantioselective Product Formation

Electrosynthesis represents a green and sustainable alternative to traditional redox chemistry, using electrons as reagents. Achieving stereocontrol in electrochemical reactions is a significant challenge, but several strategies have been developed. beilstein-journals.org

Asymmetric induction can be achieved using chiral catalysts in combination with an electrochemical setup. An electrochemical strategy for the asymmetric alkylation of 2-acylimidazole derivatives, which are related to activated ketones, uses a Ni(OAc)₂ catalyst with a chiral diamine ligand. beilstein-journals.org The reaction proceeds via the anodic oxidation of both a Lewis acid-bound enolate and a benzylic partner, followed by radical-radical coupling. beilstein-journals.org This method has been applied to the enantioselective α-benzylation of 2-acyl imidazoles, achieving good yields and excellent enantioselectivities (up to 97% ee). mdpi.com

Paired electrolysis, where synthetic reactions occur at both the anode and cathode simultaneously, offers a highly atom-economical approach. encyclopedia.pub An enantiospecific paired electrolysis for the α-arylation of carbonyl compounds has been developed using a nickel catalyst. encyclopedia.pub Additionally, electrosynthesis can be coupled with biocatalysis. Enzymatic electrosynthesis merges the high selectivity of enzymes with electrochemical techniques, for example, using hydrolases for asymmetric C-C bond formation. encyclopedia.pub

A notable application in the context of cyclohexanone is the electrochemical synthesis of cyclohexanone oxime, a precursor for Nylon-6. This process involves the electrocatalytic reduction of nitrate (B79036) to hydroxylamine, which then spontaneously reacts with cyclohexanone. chinesechemsoc.org While this specific example is not an enantioselective synthesis of a 2-substituted derivative, it demonstrates the power of electrosynthesis in modifying the cyclohexanone core. chinesechemsoc.org

Cascade Reactions for Chiral Tricyclic Structures

The synthesis of complex molecular architectures, such as chiral tricyclic frameworks, from relatively simple starting materials in a single operation is a hallmark of efficient modern organic synthesis. Cascade reactions, also known as domino or tandem reactions, are powerful strategies that enable the construction of multiple C-C bonds and stereocenters in a highly controlled manner. The compound this compound possesses two distinct reactive carbonyl functionalities and a stereogenic center, making it an ideal precursor for intramolecular cascade processes to generate intricate polycyclic systems. While specific research focusing exclusively on this compound as a substrate for tricyclic synthesis is not extensively documented, the principles can be illustrated through reactions of closely related analogues and similar keto-aldehydes.

Organocatalysis, in particular, has emerged as a robust tool for initiating and controlling such complex transformations. The dual activation of the ketone and aldehyde moieties within a single molecule by a chiral organocatalyst can trigger a sequence of stereoselective bond-forming events. A notable analogous transformation is the desymmetrizing aldol cyclization of 3-(4-oxocyclohexyl)propionaldehyde. unl.pt This reaction highlights how a bifunctional substrate can be guided by a chiral catalyst to form bicyclic systems with high levels of stereocontrol. This strategy's principles are directly applicable to the potential cyclization of this compound.

In a hypothetical organocatalytic cascade, the aldehyde group of this compound would be selectively activated by a chiral secondary amine catalyst, such as a prolinol derivative, to form a reactive enamine. Simultaneously, the ketone moiety can participate as the nucleophilic component. An intramolecular Michael addition of the enamine onto an appropriately positioned internal acceptor, or an aldol reaction involving the ketone's enolate (or the catalyst-derived enamine attacking the ketone), can initiate the cascade.

For instance, a well-established strategy involves the intramolecular Michael addition of enamines derived from aldehydes onto α,β-unsaturated systems. If an unsaturated ester or similar Michael acceptor were tethered to the cyclohexanone ring, a cascade could be initiated. This has been demonstrated in the desymmetrization of prochiral cyclohexanones, where an intramolecular Michael addition leads to the formation of bicyclo[3.3.1]nonane frameworks with the creation of three new stereocenters with high enantioselectivity (up to 99% ee). researchgate.net

A plausible, albeit undocumented, cascade for a derivative of this compound could involve an initial intramolecular aldol reaction followed by a subsequent cyclization. The reaction would likely proceed through the following key steps:

Enamine Formation : The aldehyde reacts with a chiral amine catalyst.

Intramolecular Aldol Reaction : The enamine attacks the ketone carbonyl, forming a six-membered ring and creating two new stereocenters.

Dehydration and Second Cyclization : Subsequent dehydration could generate an α,β-unsaturated ketone, which could then undergo a further intramolecular reaction, such as a Michael addition or a Diels-Alder reaction with a suitable diene, to complete the tricyclic framework.

The outcomes of such reactions are highly dependent on the catalyst and reaction conditions, which dictate the stereochemical course of the transformation.

The table below summarizes representative findings from analogous organocatalytic cascade reactions that construct complex cyclic systems from keto-aldehydes or related substrates, illustrating the potential for these methods to be applied to this compound.

Table 1: Organocatalytic Cascade Reactions for the Synthesis of Complex Cyclic Structures

| Substrate Type | Catalyst | Reaction Type | Product Core | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 3-(4-Oxocyclohexyl)propionaldehyde | Proline Derivative | Aldol Cyclization | Bicyclo[4.4.0]decane | - | - | unl.pt |

| 4-Substituted-4-(3-formylpropyl)cyclohexa-2,5-dien-1-one | Primary Amine-Thiourea | Michael Addition | Bicyclo[2.2.2]octane | >20:1 | 95-98% | unl.pt |

| Prochiral Cyclohexanone with α,β-Unsaturated Ester Tether | Primary Amine | Michael Addition | 2-Azabicyclo[3.3.1]nonane | Single Diastereoisomer | 83–99% | researchgate.net |

These examples underscore the power of cascade reactions to rapidly build molecular complexity. The application of these established methodologies to this compound and its derivatives holds significant promise for the stereocontrolled synthesis of novel and intricate chiral tricyclic carbocycles.

Compound Name Table

| Compound Name |

|---|

| This compound |

| 3-(4-Oxocyclohexyl)propionaldehyde |

| Proline |

Chemical Transformations and Reaction Pathways of 3 2 Oxocyclohexyl Propanal

Intramolecular Reactivity and Cyclization Pathways

The bifunctional nature of 3-(2-oxocyclohexyl)propanal, possessing both a ketone and an aldehyde group, allows for a variety of intramolecular reactions. These reactions are often driven by the formation of thermodynamically stable five- or six-membered rings.

Cannizzaro-Type Reactions and Related Rearrangements

The classical Cannizzaro reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. wikipedia.org Since this compound has enolizable α-hydrogens, it does not undergo the traditional Cannizzaro reaction. nih.gov Under basic conditions, the aldol (B89426) reaction is a much faster competing reaction. nih.gov

However, Cannizzaro-type reactions have been observed for aldehydes that do possess α-hydrogens under specific conditions, such as in the presence of a high concentration of base or under biocatalytic conditions. nih.govresearchgate.net For instance, alcohol dehydrogenases can catalyze a bio-Cannizzaro-type reaction, where the disproportionation of aldehydes into their corresponding alcohols and carboxylic acids occurs in a redox-neutral process. researchgate.net While not specifically documented for this compound, it is plausible that under forcing basic conditions or with specific catalysts, a crossed or intramolecular Cannizzaro-type reaction could occur, leading to the corresponding carboxylic acid and alcohol. Intramolecular Cannizzaro reactions are particularly efficient for α-keto aldehydes, yielding the product of an intramolecular disproportionation in excellent yields. organic-chemistry.orguoanbar.edu.iq

Intramolecular Aldol Cyclizations

Intramolecular aldol reactions are a key feature of dicarbonyl compounds like this compound, leading to the formation of cyclic products. libretexts.org The reaction proceeds by the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule. organicchemistrytutor.commasterorganicchemistry.com The proximity of the reacting groups in an intramolecular setting often leads to faster reaction rates compared to intermolecular versions. libretexts.org

For this compound, two main cyclization pathways are possible, leading to the formation of either a five- or a six-membered ring. The formation of five- and six-membered rings is generally favored due to their lower ring strain. libretexts.org The intramolecular aldol condensation of this compound can lead to the formation of bicyclo[4.4.0]decan-1-ol-3-one, which upon dehydration would yield a bicyclic enone. libretexts.orgontosight.ai The specific product formed can be influenced by the reaction conditions and the stability of the resulting ring system. libretexts.org

Lactonization Reactions from Related Keto-Acids

The corresponding keto-acid, 3-(2-oxocyclohexyl)propanoic acid, can undergo lactonization to form a bicyclic δ-lactone. cdnsciencepub.com This reaction can be achieved through various methods, including reduction of the keto-acid followed by cyclization. For example, reduction of 3-(2-oxocyclohexyl)propanoic acid with sodium borohydride (B1222165) yields a crude lactone mixture. cdnsciencepub.com Furthermore, treatment of this keto-acid with tert-butyl isocyanide can lead to the formation of a trans-fused bicyclic lactone. d-nb.info Biocatalytic methods have also been employed, where the reduction of 3-(2-oxocyclohexyl)propionic acid with Pichia glucozyma predominantly yields the corresponding trans-δ-lactone. researchgate.net

The synthesis of these lactones can also start from related unsaturated precursors. For instance, the hydrogenation of an unsaturated lactone can yield the saturated bicyclic lactone. cdnsciencepub.com

Intermolecular Reactivity and Derivatization

The aldehyde and ketone functionalities in this compound also allow for a range of intermolecular reactions, enabling the synthesis of various derivatives.

Aldol Condensation Reactions with Various Electrophiles

This compound can participate in intermolecular aldol condensation reactions with other carbonyl compounds. evitachem.combyjus.com In these reactions, the enolate of this compound acts as a nucleophile, attacking the carbonyl group of an electrophile, such as another aldehyde or ketone. masterorganicchemistry.com This leads to the formation of a β-hydroxy carbonyl compound, which can then dehydrate to form an α,β-unsaturated carbonyl compound. byjus.com

The use of organocatalysts, such as proline and its derivatives, has become a powerful tool for asymmetric aldol reactions, providing a route to chiral β-hydroxy carbonyl compounds. researchgate.net While specific examples with this compound are not extensively documented, its structural motifs are present in substrates used in organocatalyzed aldol reactions. researchgate.net

Michael Addition Reactions

In a Michael reaction, a nucleophile, known as the Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor, in a 1,4-conjugate addition. nrochemistry.comlibretexts.org The enolate of this compound can act as a Michael donor, reacting with various Michael acceptors. libretexts.org

Conversely, derivatives of this compound can act as Michael acceptors. For instance, the reaction of α-nitrocycloalkanones with propenal can form compounds like 3-(1-nitro-2-oxocyclohexyl)propanal. molaid.com This highlights the potential for this compound to be involved in Michael additions, either as the nucleophile or as a precursor to the electrophile.

Functional Group Interconversions on Both Carbonyl Centers

The presence of both an aldehyde and a ketone in this compound allows for a variety of functional group interconversions, offering pathways to diverse molecular architectures. The differential reactivity of the aldehyde and ketone groups can be exploited to achieve selective transformations.

One significant interconversion involves the protection of one carbonyl group to allow for selective reaction at the other. For instance, the aldehyde can be selectively protected as a diketal. This protected intermediate can then undergo further reactions at the ketone position, such as cyclization in the presence of a strong acid like hydrochloric acid, followed by esterification. prepchem.com

Another key transformation is the conversion of the aldehyde to other functional groups. For example, oxidation of the aldehyde moiety can yield the corresponding carboxylic acid, 3-(2-Oxocyclohexyl)propanoic acid. nih.gov This transformation is a common strategy in organic synthesis to introduce a carboxylic acid functionality.

The ketone group can also be the site of various interconversions. It can participate in reactions to form derivatives, which is a common strategy in the synthesis of more complex molecules.

The interplay between the two carbonyl groups is also evident in intramolecular reactions. For instance, treatment of 3-(1-nitro-2-oxocyclohexyl)propanal, a derivative of the title compound, with methyltri(2-propoxy)titanium leads to a mixture of products that can be converted into a nine-membered lactone, 6-nitro-9-decanolide. researchgate.net This demonstrates how the two carbonyls can be involved in ring-forming reactions.

Redox Transformations and Selective Reductions

The redox chemistry of this compound is characterized by the selective reduction of its aldehyde and ketone functionalities and the oxidation of the cyclohexyl ring.

Selective Reduction of Aldehyde vs. Ketone Functionality

The selective reduction of one carbonyl group in the presence of the other is a critical aspect of the reactivity of this compound. Aldehydes are generally more susceptible to reduction than ketones. chemguide.co.uk This inherent difference in reactivity allows for the selective reduction of the aldehyde group using mild reducing agents.

Common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be employed for the reduction of both carbonyl groups to their corresponding alcohols. evitachem.com However, by carefully controlling the reaction conditions and the choice of reducing agent, selective reduction can be achieved.

For instance, the use of biocatalysts, such as the yeast Pichia glucozyma, has been shown to be effective in the stereoselective reduction of related keto-acids. In the case of 3-(2-oxocyclohexyl)propionic acid, reduction with Pichia glucozyma predominantly yields the corresponding δ-lactone with high enantiomeric excess. researchgate.net This highlights the potential for enzymatic reductions to achieve high levels of chemo- and stereoselectivity.

The table below summarizes the expected products from the reduction of this compound under different conditions.

| Reagent/Condition | Expected Major Product |

| Sodium Borohydride (NaBH₄) | 3-(2-Hydroxycyclohexyl)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | 3-(2-Hydroxycyclohexyl)propan-1-ol |

| Pichia glucozyma (on related keto-acid) | δ-lactone (trans-(−)-6e) |

Oxidation Reactions of the Cyclohexyl Moiety

While the carbonyl groups are the primary sites of reactivity, the cyclohexyl ring itself can undergo oxidation, particularly when the aldehyde is first converted to a more stable functional group like a carboxylic acid. The resulting 3-(2-Oxocyclohexyl)propanoic acid can be subjected to oxidation, which can lead to the formation of various oxidized products.

Furthermore, the ketone functionality on the cyclohexyl ring can direct certain oxidation reactions. For example, in a related system, a CrO₃-pyridine complex has been used for the oxidation of a secondary alcohol on a bicyclic system derived from a this compound derivative. prepchem.com This suggests that the cyclohexanone (B45756) moiety can influence the regioselectivity of oxidation reactions on the ring.

The oxidation of aldehydes to carboxylic acids is a well-established transformation. chemguide.co.uk In the context of this compound, this would lead to 3-(2-Oxocyclohexyl)propanoic acid. This transformation can be achieved using various oxidizing agents. chemguide.co.uk

Mechanistic Investigations of Reactions Involving 3 2 Oxocyclohexyl Propanal

Elucidation of Enamine-Mediated Reaction Mechanisms

Enamine catalysis is a cornerstone of modern organocatalysis, providing a powerful method for the activation of carbonyl compounds like 3-(2-oxocyclohexyl)propanal. researchgate.netnih.gov The mechanism, often referred to as the Stork enamine reaction, proceeds through a well-defined, multi-step sequence. libretexts.orgcaltech.edu

The process begins with the reversible reaction between the ketone moiety of this compound and a chiral secondary amine catalyst, such as pyrrolidine (B122466) or a derivative thereof, to form a nucleophilic enamine intermediate. evitachem.comlibretexts.orgacs.org This transformation converts the electrophilic carbonyl carbon into a nucleophilic α-carbon. libretexts.org The key advantages of using enamines over enolates include their formation under neutral conditions and a reduced propensity for over-alkylation. libretexts.org

The general mechanism involves three primary stages:

Enamine Formation : The ketone reacts with a secondary amine, typically with acid catalysis, to form an iminium ion, which then deprotonates at the α-carbon to yield the enamine. This step is reversible. libretexts.org

Nucleophilic Attack : The electron-rich enamine acts as a potent nucleophile, attacking a suitable electrophile (e.g., an alkyl halide in an SN2 reaction or a Michael acceptor). libretexts.org This step forms a new carbon-carbon bond and generates a new iminium salt intermediate.

Hydrolysis : The resulting iminium salt is readily hydrolyzed upon aqueous workup, which regenerates the carbonyl group on the product and releases the secondary amine catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

This enamine activation strategy is fundamental to numerous asymmetric transformations, including alkylations, aldol (B89426) reactions, and conjugate additions. evitachem.comresearchgate.net

Understanding Photo-Organocatalytic Mechanisms (e.g., Radical Pathways)

The integration of photochemistry with organocatalysis has opened new avenues for chemical reactivity. In the context of this compound and related cyclic ketones, photo-organocatalytic methods enable transformations that are challenging to achieve through traditional means. A key example is the enantioselective α-alkylation of ketones with simple alkyl halides. acs.orgnih.gov

A prominent mechanism involves the direct photoexcitation of an enamine intermediate. acs.orgnih.gov In this process, a primary amine catalyst, such as a derivative of a cinchona alkaloid, condenses with the ketone to form a transient secondary enamine. nih.gov This enamine species is a powerful photoinitiator that can be activated by direct irradiation with light (e.g., 365 nm UV light). acs.orgnih.gov

The key mechanistic features are:

Photoinitiation : Upon photoexcitation, the enamine facilitates a process that generates a carbon-centered radical.

Radical Chain Propagation : This initiation event triggers a ground-state, self-propagating radical chain mechanism. nih.gov Evidence for a radical pathway includes the significant decrease in reactivity observed in the presence of molecular oxygen, a known radical scavenger. acs.orgnih.gov

Product Formation : The radical chain reaction ultimately leads to the formation of the α-alkylated product. The exclusion of light completely inhibits product formation, confirming the photochemical nature of the transformation. acs.org

This photo-organocatalytic strategy successfully provides access to products like diethyl 2-(2-oxocyclohexyl)malonate in good yield and high enantioselectivity. acs.orgnih.gov

Insights into Catalytic Cycles in Asymmetric Transformations

The efficacy of catalysis lies in the ability of the catalyst to be regenerated and participate in multiple turnovers. The catalytic cycles for enamine and photo-organocatalytic reactions involving this compound illustrate how chirality is transferred and the catalyst is recycled.

Asymmetric Enamine Catalysis Cycle: The cycle for a typical asymmetric enamine-mediated reaction is as follows:

Condensation : The substrate, this compound, condenses with a chiral secondary amine catalyst to form a chiral enamine.

Stereoselective Attack : The chiral catalyst creates a sterically biased environment, directing the electrophile to attack one face of the enamine preferentially.

Iminium Ion Formation : This attack yields a chiral iminium ion intermediate.

Hydrolysis and Regeneration : The iminium ion is hydrolyzed to release the enantiomerically enriched product and regenerate the chiral amine catalyst, which can then begin a new cycle. nih.gov

Asymmetric Photo-Organocatalytic Cycle: A representative cycle for the photo-organocatalytic α-alkylation of a cyclic ketone proceeds as follows:

Enamine Formation : The ketone substrate reversibly forms a transient enamine with a chiral primary amine catalyst. nih.gov

Photo-Excitation and Radical Generation : The enamine is directly excited by light, leading to the generation of an alkyl radical from the electrophile (e.g., dialkyl 2-bromomalonate). nih.gov

Radical Chain Reaction : The generated radical reacts with the enamine, propagating a radical chain that leads to the final product.

Catalyst Regeneration : The cycle concludes with the formation of the enantiomerically enriched product and the regeneration of the ground-state organocatalyst. nih.gov

Kinetic and Thermodynamic Considerations for Key Reaction Steps

While detailed kinetic and thermodynamic parameters for reactions of this compound are not widely published, general principles from related systems provide valuable insights.

Kinetic studies of related enzymatic reactions provide a framework for understanding catalytic efficiency. For instance, in the Baeyer-Villiger biooxidation of ketone substrates, kinetic parameters such as the Michaelis constant (Km) and turnover number (kcat) are determined to quantify substrate affinity and reaction rates. One monooxygenase, OTEMO, exhibited a high affinity (Km = 18 μM) and a rate of 4 s⁻¹ with a coenzyme A-activated cyclopentenylacetic acid derivative, which is structurally related to the title compound. nih.gov

In reactions where multiple stereoisomers can be formed, the outcome can be under either kinetic or thermodynamic control. researchgate.net Kinetic control implies that the product ratio is determined by the relative rates of formation of the different stereoisomers, reflecting the energy differences of the transition states. Thermodynamic control, achieved under equilibrating conditions, results in a product ratio that reflects the relative thermodynamic stabilities of the isomers. Studies on the hydrolysis of related cyclic imidatonium ions have shown that stereoelectronic effects can accelerate reaction rates, contributing approximately 2 kcal/mol to the transition state stabilization in six-membered rings. researchgate.net

Stereochemical Control and Diastereoselectivity/Enantioselectivity Origins

Achieving high levels of stereocontrol is a primary objective in the asymmetric synthesis of complex molecules from precursors like this compound. The origins of this control are rooted in the specific interactions within the transition states of the catalyzed reactions.

Diastereoselectivity: The relative configuration of newly formed stereocenters is governed by the geometry of the transition state. In intramolecular cyclizations, the stereochemical outcome can be highly selective. For example, the enamine-mediated cyclization of E-isomers of certain keto-esters proceeds with high diastereoselectivity. acs.org A proposed rationale involves a transition state where the conjugate addition forms an axial carbon-carbon bond to minimize A¹,³ strain (allylic strain), leading to a preferred diastereomer. acs.org In intermolecular reactions, such as the organocatalytic aldol reaction between cyclohexanone (B45756) and isatin (B1672199) derivatives, high diastereomeric ratios (up to 12:1) have been reported, demonstrating excellent control over the relative stereochemistry. tdx.cat

Enantioselectivity: Enantioselectivity is imparted by the chiral catalyst, which creates a non-racemic environment around the reacting species.

In Enamine Catalysis : The chiral scaffold of the catalyst (e.g., a proline or cinchona alkaloid derivative) sterically blocks one face of the enamine intermediate. This forces the electrophile to approach from the less hindered face, resulting in the preferential formation of one enantiomer. tdx.catacs.org

In Photo-Organocatalysis : The enantioselective α-alkylation of cyclic ketones relies on chiral 9-amino-9-deoxy-epi-cinchona alkaloids. These catalysts form the transient enamine, which, upon photoexcitation, facilitates the radical reaction within a chiral environment, leading to products with high enantiomeric excess (ee). acs.orgnih.gov

In Ion-Pairing Catalysis : Asymmetric counterion-directed catalysis is another strategy where a chiral catalyst can control the stereochemical outcome of reactions involving charged intermediates. researchgate.net

Computational and experimental studies on related systems provide models for enantioinduction. For instance, in a palladium-catalyzed conjugate addition, the stereochemical model suggests that the enantioselectivity arises from steric clashes between the α-methylene protons of the enone and the bulky tert-butyl groups of the chiral pyridinooxazoline (PyOx) ligand. caltech.edu

The following tables summarize research findings on the stereoselective functionalization of cyclohexanone, a core component of the title compound's structure.

Table 1: Asymmetric Michael Addition Reactions of Cyclohexanone

| Catalyst | Electrophile | Solvent | Yield (%) | dr | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Quinidine-derived thiourea (B124793) | Isatin | Toluene | 98 | 12:1 | Not Reported | tdx.cat |

| Helical Octapeptide | Nitromethane | Toluene | 96 | - | 97 | nii.ac.jp |

Table 2: Asymmetric Mannich-type Reactions of Cyclohexanone

| Catalyst | Aldehyde/Imine | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |

|---|---|---|---|---|---|---|

| 3-Methyl-β-proline | p-Anisidine/p-Nitrobenzaldehyde | DMSO | 94 | 96:4 | 99 | acs.org |

| β-Proline | p-Anisidine/p-Nitrobenzaldehyde | DMSO | 72 | 96:4 | 98 | acs.org |

Table 3: Photo-Organocatalytic α-Alkylation of Cyclohexanone

| Catalyst | Electrophile | Solvent | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 9-Amino-9-deoxy-epi-quinine deriv. (PhQn) | Diethyl 2-bromomalonate | Toluene | >99 | 84 | acs.org |

| 9-Amino-9-deoxy-epi-quinine deriv. (BuQn) | Diethyl 2-bromomalonate | Toluene | >99 | 81 | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution NMR Spectroscopy for Complex Derivative Analysisrsc.org

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of 3-(2-Oxocyclohexyl)propanal and its derivatives. While standard one-dimensional ¹H and ¹³C NMR provide initial data on the proton and carbon environments, the analysis of more complex derivatives often requires advanced, multi-dimensional techniques to resolve overlapping signals and establish definitive structural and stereochemical assignments. nih.govrsc.org

Multi-Dimensional NMR Techniques for Stereochemical Assignmentrsc.org

The presence of a stereocenter and the conformational flexibility of the cyclohexane (B81311) ring in derivatives of this compound make stereochemical assignment challenging. Multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing connectivity and relative stereochemistry.

For instance, in the analysis of complex heterocyclic derivatives, such as a triazole-substituted oxocyclohexyl structure, these techniques are paramount. rsc.org A ¹H-¹H COSY spectrum reveals proton-proton coupling networks, allowing for the tracing of the spin systems within the cyclohexyl ring and the propanal side chain. HSQC spectra correlate directly bonded protons and carbons, while HMBC spectra reveal longer-range (2-3 bond) correlations, which are key to piecing together the molecular fragments and confirming the substitution pattern on the ring. The determination of relative stereochemistry, for example distinguishing between cis and trans isomers, can often be achieved by analyzing coupling constants and through-space correlations. nih.gov

Table 1: Representative Multi-Dimensional NMR Correlations for a Derivative of this compound (Data is illustrative, based on typical correlations for oxocyclohexyl derivatives)

| Technique | Correlating Nuclei | Type of Information Provided |

| ¹H-¹H COSY | (H-3) / (H-4, H-8) | Shows coupling between adjacent protons on the cyclohexane ring and side chain. |

| HSQC | (C-2, H-2) / (C-3, H-3) | Correlates each proton with its directly attached carbon atom. |

| HMBC | (C-1, H-9) / (C-1, H-5) | Reveals long-range couplings, confirming connectivity between the ketone carbonyl (C-1) and protons on the side chain (H-9) and ring (H-5). |

| HMBC | (C-7, H-2) / (C-7, H-8) | Confirms the connection between the aldehyde carbonyl (C-7) and protons on the side chain. |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational Analysisrsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the spatial proximity of protons, which provides critical insights into the conformation of the molecule. For this compound and its derivatives, the cyclohexanone (B45756) ring is expected to adopt a chair conformation. NOESY experiments can confirm this and determine the orientation (axial or equatorial) of the propanal substituent.

Diagnostic NOE cross-peaks between protons that are close in space but not necessarily coupled through bonds provide definitive proof of conformation. For example, in a chair conformation, strong NOEs would be expected between axial protons on the same face of the ring (e.g., 1,3-diaxial interactions). The presence or absence of an NOE between the proton at the chiral center (C-2) and other ring protons can establish its relative orientation. rsc.orgnih.gov

Table 2: Predicted NOESY Correlations for Conformational Analysis (Based on a chair conformation with an equatorial substituent)

| Proton Pair | Expected NOE | Conformational Significance |

| H-2 (axial) / H-4 (axial) | Strong | Confirms 1,3-diaxial relationship, characteristic of a chair conformation. |

| H-2 (axial) / H-6 (axial) | Strong | Confirms 1,3-diaxial relationship, characteristic of a chair conformation. |

| H-2 (equatorial) / H-3 (axial/equatorial) | Medium | Proximity between the substituent proton and adjacent ring protons. |

Detailed Mass Spectrometry Fragmentation Analysisrsc.org

Mass spectrometry (MS) is a key technique for determining the molecular weight and probing the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationcore.ac.uk

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This is a critical step in confirming the identity of a synthesized compound. For this compound, the exact mass is a fundamental property that distinguishes it from other isomers or compounds with similar nominal masses. uct.ac.za The experimentally determined exact mass can be compared to the theoretically calculated mass for the proposed formula, with a match within a few parts per million (ppm) providing strong evidence for the correct composition.

Table 3: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₄O₂ | nih.gov |

| Calculated Exact Mass | 154.099379685 Da | nih.gov |

| Typical Technique | Electrospray Ionization (ESI-TOF) or Orbitrap | core.ac.ukmetabolomexchange.org |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While standard mass spectrometry (like GC-MS) provides a fragmentation pattern, tandem mass spectrometry (MS/MS) offers a more detailed structural confirmation. nih.govresearchgate.net In an MS/MS experiment, the molecular ion (M⁺˙) of this compound (m/z 154) is selectively isolated and then subjected to collision-induced dissociation (CID) to generate a secondary fragmentation spectrum. This process helps to confirm the connectivity of the molecule by showing how the fragments are related to the parent ion.

The GC-MS spectrum of this compound shows a prominent fragment at m/z 98. nih.gov This major fragment likely results from the cleavage of the bond between the cyclohexane ring and the propanal side chain (a McLafferty-type rearrangement or alpha-cleavage), corresponding to the [C₆H₁₀O]⁺˙ ion of cyclohexanone. An MS/MS experiment would confirm that the m/z 98 fragment is a direct daughter ion of the m/z 154 parent ion, supporting the proposed structure.

Table 4: Expected MS/MS Fragmentation of this compound

| Parent Ion (m/z) | Key Fragment Ion (m/z) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 154 | 98 | [Cyclohexanone]⁺˙ | Cleavage of the C-C bond between the ring and the side chain. |

| 154 | 125 | [M-CHO]⁺ | Loss of the formyl radical. |

| 154 | 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Further fragmentation of the ring or side chain. |

Vibrational Spectroscopy for Comprehensive Functional Group Analysis (IR)rsc.org

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, IR spectroscopy provides clear evidence for its two distinct carbonyl groups (ketone and aldehyde) and its aliphatic C-H bonds. rsc.org

The spectrum is characterized by two strong absorption bands in the carbonyl region (1650-1800 cm⁻¹). The ketone C=O stretch typically appears around 1715 cm⁻¹, while the aldehyde C=O stretch is found at a slightly higher frequency, around 1725-1740 cm⁻¹. docbrown.info Another hallmark of an aldehyde is the presence of one or two C-H stretching bands for the aldehyde proton (CHO) between 2650 and 2880 cm⁻¹. docbrown.info The aliphatic C-H stretching vibrations from the cyclohexyl ring and propanal chain appear just below 3000 cm⁻¹. The unique pattern in the fingerprint region (below 1500 cm⁻¹) provides a distinctive signature for the molecule. docbrown.info

Table 5: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2975–2845 | C-H Stretch | Aliphatic (Cyclohexyl & Propyl) |

| 2880–2650 | C-H Stretch | Aldehyde (CHO) |

| ~1740–1720 | C=O Stretch | Aldehyde |

| ~1715 | C=O Stretch | Ketone (Cyclohexanone) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a pivotal aspect of stereochemistry, and chiroptical techniques such as Electronic Circular Dichroism (ECD) are powerful tools for this purpose. nih.gov For a chiral molecule like this compound, which possesses a stereocenter at the C-3 position of the cyclohexane ring, ECD can be employed to distinguish between its (R) and (S)-enantiomers. The technique relies on the differential absorption of left and right circularly polarized light by a chiral molecule, which is directly related to its three-dimensional structure. nih.gov

The carbonyl groups within the cyclohexanone and propanal moieties of this compound act as chromophores, which are essential for ECD analysis. unibo.it These chromophores give rise to characteristic electronic transitions, and their spatial arrangement relative to the chiral center dictates the sign and intensity of the Cotton effects observed in the ECD spectrum.

In modern stereochemical analysis, the absolute configuration is often determined by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. researchgate.net This computational approach typically involves Time-Dependent Density Functional Theory (TD-DFT), which has become a reliable method for predicting ECD spectra due to its balance of accuracy and computational cost. researchgate.net

Table 1: Hypothetical ECD Data for the Enantiomers of this compound

| Enantiomer | Transition | Experimental λmax [nm] (Δε) | Calculated λmax [nm] (Δε) |

|---|---|---|---|

| (R)-3-(2-Oxocyclohexyl)propanal | n→π* (C=O, ring) | ~290 (+1.5) | 292 (+1.65) |

| (S)-3-(2-Oxocyclohexyl)propanal | n→π* (C=O, ring) | ~290 (-1.5) | 292 (-1.65) |

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography stands as an unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid, thereby providing a definitive elucidation of a molecule's absolute and relative stereochemistry. libretexts.org However, this technique is contingent upon the availability of a well-ordered single crystal of the compound of interest. Since this compound is likely an oil or a low-melting solid at ambient temperatures, obtaining a suitable crystal for X-ray diffraction analysis would probably necessitate the synthesis of a crystalline derivative.

The formation of derivatives is a common strategy in crystallography. For this compound, derivatization could be targeted at the aldehyde or ketone functional groups to introduce moieties that enhance crystallinity through stronger intermolecular interactions such as hydrogen bonding or π-stacking. Potential crystalline derivatives include:

Semicarbazones or thiosemicarbazones

Oximes

Hydrazones, particularly those formed with chiral reagents like (R)- or (S)-1-phenylethylhydrazine, which can also aid in chiral resolution.

Once a suitable single crystal of a derivative is obtained, it is mounted on a diffractometer and irradiated with X-rays. libretexts.org The diffraction pattern produced is a consequence of the regular spacing of atoms in the crystal lattice. libretexts.org By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, and from this, the precise coordinates of each atom are determined. libretexts.org

The resulting structural data would confirm the connectivity of the atoms and the conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat) and the orientation of the propanal side chain. For a chiral crystal, the analysis can also unambiguously determine the absolute configuration, often expressed through the Flack parameter. While no crystal structure for a derivative of this compound is reported, the following table provides an example of the crystallographic data that would be obtained from such an analysis, based on data for analogous cyclic compounds. researchgate.net

Table 2: Hypothetical X-ray Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C10H17N3O2 (Semicarbazone derivative) |

| Formula Weight | 211.26 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a [Å] | 8.56 |

| b [Å] | 12.34 |

| c [Å] | 9.87 |

| β [°] | 105.2 |

| Volume [Å3] | 1005.4 |

| Z | 4 |

| Calculated Density [g/cm3] | 1.395 |

| R-factor | 0.045 |

Computational Studies on 3 2 Oxocyclohexyl Propanal Chemistry

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for analyzing reaction pathways. For reactions involving 3-(2-Oxocyclohexyl)propanal, DFT calculations can elucidate mechanisms, identify key intermediates, and determine the feasibility of different reaction channels.

Detailed research findings from DFT studies on related systems provide a framework for understanding the reactivity of this compound. For instance, in the oxidation of cyclohexane (B81311), theoretical approaches have been crucial in unraveling the formation pathways of byproducts from precursors like cyclohexanone (B45756). researchgate.net Such studies identify the most probable sequences of elementary steps, from radical formation to ring-opening reactions, that lead to various products. researchgate.net DFT modeling can map the potential energy surface of a reaction, highlighting the most energetically favorable route from reactants to products.

In reactions like the aza-Wittig reaction, DFT calculations at the B3LYP/6-31G* level have been used to demonstrate that the process consists of a tandem [2+2] cycloaddition-cycloreversion sequence. researchgate.net Similarly, for this compound, DFT could be employed to study its condensation reactions or its behavior under catalytic conditions, predicting the formation of intermediates like enamines or aldol (B89426) adducts. evitachem.comnih.gov For the analogous compound 3-(2-Oxocyclohexyl)propanoic acid, DFT calculations suggest that while intramolecular hydrogen bonding can stabilize enol tautomers, the keto form is favored due to the high energy barrier for tautomerization imposed by the rigid cyclohexane ring.

A hypothetical reaction pathway analysis for the organocatalyzed self-aldol condensation of this compound is outlined below, based on established mechanisms.

Table 1: Hypothetical DFT-Calculated Steps for Aldol Condensation

| Step | Description | Key Species |

|---|---|---|

| 1 | Formation of enamine intermediate | This compound + Proline Catalyst |

| 2 | Nucleophilic attack on a second aldehyde molecule | Enamine + this compound |

| 3 | Formation of iminium ion intermediate | Adduct from Step 2 |

Transition State Analysis and Energy Barrier Calculations

A critical aspect of reaction pathway analysis is the identification and characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

Computational studies on catalytic reactions involving similar cyclic ketones provide insight into these parameters. For example, in the conjugate addition of N-phenylmaleimide to cyclohexanone, DFT calculations were used to analyze the transition states. ua.es These studies revealed that transition states involving internal hydrogen bond activation were lower in energy, explaining the observed high enantioselectivity. ua.es

For a reaction involving this compound, transition state analysis would involve locating the TS geometry and calculating its energy. For instance, in a proline-catalyzed α-hydrazination of ketones, a related process, the transition states dictate the reaction's progress and stereochemical outcome. mdpi.com A computational investigation into the cysteine dioxygenation process showed that the initial O-O bond formation was the rate-limiting step with a calculated activation barrier of 12.7 kcal/mol, while subsequent steps had very low energy barriers. nih.gov

Table 2: Representative Calculated Energy Barriers for Organocatalyzed Reactions

| Reaction Type | Catalyst System | Calculated Activation Barrier (kcal/mol) | Reference System |

|---|---|---|---|

| Conjugate Addition | Chiral Aminocarbamate | ~8-10 | Cyclohexanone + N-phenylmaleimide ua.es |

| Aldol Reaction | Proline | ~10-15 | Proline-catalyzed aldol reactions mdpi.com |

These values illustrate typical energy barriers that might be expected for reactions involving this compound under similar catalytic conditions.

Prediction of Stereoselectivity and Enantioselectivity

Computational methods are invaluable for predicting and explaining the stereochemical outcome of asymmetric reactions. By comparing the energies of the transition states leading to different stereoisomers, chemists can predict which product will be favored.

In the enantioselective conjugate addition to cyclohexanone, computational models correctly predicted the formation of the R enantiomer by showing that the transition state leading to this isomer (TSAMe-R) was the most stable. ua.es The models also explained the experimental observation that increasing solvent polarity had a detrimental effect on enantioselectivity, as more polar transition states gained relative significance. ua.es

Similarly, in a photo-organocatalytic process to produce diethyl 2-(2-oxocyclohexyl)malonate, computational modeling could be used to understand the role of the cinchona alkaloid-derived catalyst in creating a chiral environment that favors the formation of one enantiomer over the other. nih.gov The accurate prediction of stereoselectivity requires robust conformational sampling of the transition state. nih.gov Methods like Quantum-guided Molecular Mechanics (Q2MM) have been developed to generate accurate, reaction-specific transition state force fields for this purpose. nih.gov

Table 3: Predicted vs. Experimental Enantioselectivity Based on Solvent Polarity

| Solvent | Dielectric Constant | Predicted Effect on Enantiomeric Excess (ee) | Observed Effect | Reference System |

|---|---|---|---|---|

| Toluene | 2.4 | High ee | High ee | Conjugate Addition to Cyclohexanone ua.es |

| Dichloromethane | 9.1 | Moderate ee | Moderate ee | Conjugate Addition to Cyclohexanone ua.es |

This demonstrates how computational analysis can rationalize the influence of reaction conditions on stereochemical outcomes.

Conformation Analysis and Molecular Dynamics Simulations

The three-dimensional shape, or conformation, of this compound is crucial to its reactivity. The cyclohexane ring is not planar and typically adopts a stable chair conformation. Conformation analysis aims to identify the most stable arrangements of the molecule.

DFT calculations on similar bicyclic systems have shown that a proper conformational analysis is essential for correctly interpreting spectroscopic data and predicting reactivity. researchgate.net For this compound, the orientation of the propanal side chain relative to the cyclohexanone ring will significantly influence which face of the aldehyde or ketone is more accessible for a chemical reaction. The rigidity of the cyclohexane ring is a key factor that can raise the energy barrier for certain transformations, such as tautomerization.

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. By simulating the motion of atoms, MD provides insight into the flexibility of the molecule and the relative populations of different conformers, which is essential for understanding how it interacts with catalysts and other reactants.

Theoretical Understanding of Catalytic Effects in Organic Reactions

Computational studies are essential for understanding how catalysts function at a molecular level. For reactions involving this compound, this includes elucidating the mechanism of organocatalysis, a field where this compound and its derivatives are often used. evitachem.com

In the proline-catalyzed α-amination of ketones, different transition-state models have been proposed to explain observed stereoselectivities. uct.ac.za DFT calculations can test these models by computing the energies of the proposed intermediates and transition states. For example, in the photo-organocatalytic α-alkylation of cyclohexanone, the catalyst, a 9-amino-9-deoxy-epi-cinchona alkaloid, activates the ketone by forming a transient secondary enamine. nih.gov DFT studies can model this enamine formation and its subsequent reaction, explaining how the catalyst facilitates the reaction and controls its stereochemistry. The calculations can also clarify the role of co-catalysts, such as the acid that promotes the initial condensation between the catalyst and the ketone. nih.gov

Theoretical studies have shown that the catalytic effect often stems from the stabilization of the transition state. In the conjugate addition to cyclohexanone, the aminocarbamate catalyst was found to activate the substrate through hydrogen bonding, lowering the energy of the key transition state and accelerating the reaction. ua.es

Applications of 3 2 Oxocyclohexyl Propanal in Complex Molecule Synthesis

Precursor in the Synthesis of Bicyclic and Polycyclic Ring Systems

The inherent structure of 3-(2-oxocyclohexyl)propanal, with a three-carbon chain attached to a cyclohexanone (B45756) ring, is ideally suited for intramolecular cyclization reactions to form bicyclic systems. The proximity of the aldehyde and the enolizable ketone facilitates ring closure, leading to the formation of fused ring structures, which are common motifs in many natural products and biologically active molecules.

The intramolecular aldol (B89426) condensation of similar 3-oxocyclohexaneacetaldehydes has been shown to produce bicyclo[2.2.2]octane systems. nih.govgoogle.com By analogy, the cyclization of this compound would proceed via the formation of an enolate at the alpha-position of the ketone, which would then attack the aldehyde. Subsequent dehydration would lead to the formation of a bicyclo[4.4.0]decen-2-one derivative. The stereochemical outcome of this cyclization can often be controlled by the reaction conditions, providing access to specific diastereomers. nih.gov

| Reaction Type | Reactant(s) | Product Core Structure | Significance |

| Intramolecular Aldol Condensation | This compound | Bicyclo[4.4.0]decane | Forms fused six-membered rings common in natural products. |

| Robinson Annulation | This compound (as a 1,5-dicarbonyl precursor) | Bicyclo[4.4.0]decenone | A powerful and widely used method for constructing bicyclic systems. alfa-chemistry.commdpi.comrsc.org |

Key Building Block for Chiral Scaffolds

The development of asymmetric methodologies to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the field of medicinal chemistry where the chirality of a molecule can significantly impact its biological activity. nih.govnih.govresearchgate.net this compound, being a prochiral molecule, presents an excellent starting point for the synthesis of chiral scaffolds.

Organocatalysis has emerged as a powerful tool for the enantioselective transformation of carbonyl compounds. nih.govfree.fr Chiral amines, for instance, can react with the aldehyde or ketone functionality of this compound to form chiral enamines or iminium ions. These intermediates can then undergo a variety of asymmetric reactions, such as aldol or Michael additions, to introduce new stereocenters with high enantioselectivity. The resulting products, now bearing defined stereochemistry, can serve as versatile chiral building blocks for the synthesis of more complex molecules.

Furthermore, the two carbonyl groups of this compound can be differentiated using chiral reagents. For example, a chiral reducing agent could selectively reduce one of the carbonyls, leading to a chiral hydroxy-keto-aldehyde. This new chiral center can then direct the stereochemistry of subsequent reactions, allowing for the construction of highly functionalized and stereochemically rich molecules. The asymmetric synthesis of chiral 1,2-amino alcohols and morpholin-2-ones from related glyoxals highlights the potential for such transformations. researchgate.net

| Asymmetric Strategy | Key Intermediate/Reaction | Potential Chiral Product | Significance |

| Organocatalysis | Chiral enamine/iminium ion formation | Enantiomerically enriched bicyclic products | Access to non-racemic complex structures from an achiral starting material. nih.govfree.fr |

| Chiral Reagent Control | Asymmetric reduction or addition | Chiral diols, amino alcohols | Introduction of stereocenters that can direct further synthetic steps. nih.govnih.govresearchgate.net |

Intermediate in the Construction of Functionalized Cyclohexanone Derivatives

The cyclohexanone ring and the propanal side chain of this compound offer multiple sites for further functionalization, allowing for the synthesis of a wide array of substituted cyclohexanone derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

The alpha-protons to the ketone are acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or other carbonyl compounds, to introduce new substituents at the C-1 or C-3 position of the cyclohexanone ring. Similarly, the aldehyde group can undergo a variety of classic carbonyl reactions, including Wittig reactions, Grignard additions, and reductive aminations, to modify the propanal side chain.